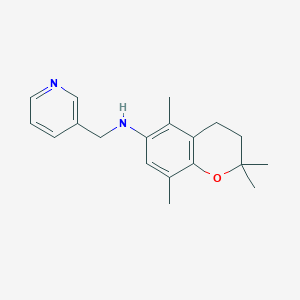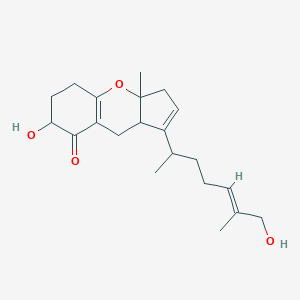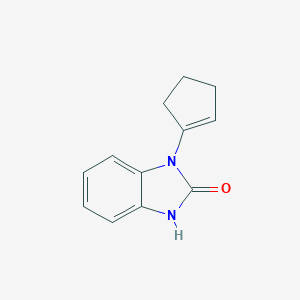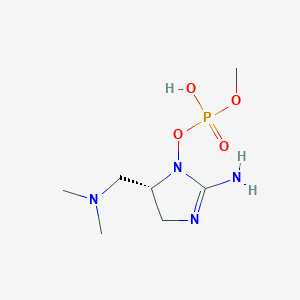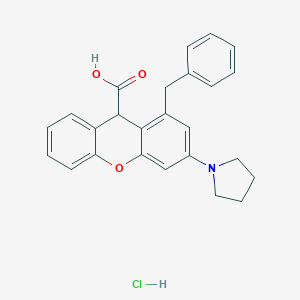
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This compound has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Mécanisme D'action
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride is a selective antagonist for the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease of intracellular cAMP levels. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride binds to the adenosine A1 receptor and prevents the activation of the receptor, leading to the inhibition of the downstream signaling pathways.
Effets Biochimiques Et Physiologiques
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to have various biochemical and physiological effects. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to increase insulin secretion in pancreatic beta cells by blocking the inhibitory effect of adenosine A1 receptor on adenylate cyclase. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has also been shown to increase cardiac contractility by blocking the inhibitory effect of adenosine A1 receptor on calcium channels. In addition, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to increase neuronal activity in the hippocampus by blocking the inhibitory effect of adenosine A1 receptor on potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has several advantages for lab experiments. First, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride is a selective antagonist for the adenosine A1 receptor, which allows researchers to investigate the specific role of adenosine A1 receptor in various physiological and pathological processes. Second, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has a high affinity for adenosine A1 receptor, which allows researchers to use lower concentrations of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride in experiments. However, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride also has some limitations. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has a short half-life in vivo, which limits its use in animal studies. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride also has some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride. First, researchers could investigate the role of adenosine A1 receptor in the regulation of other physiological and pathological processes, such as inflammation, pain, and addiction. Second, researchers could develop new compounds that have higher selectivity and potency for adenosine A1 receptor, which could improve the specificity and sensitivity of experiments. Third, researchers could investigate the potential therapeutic applications of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride and related compounds in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride involves several steps, including the condensation of 8-chlorotheophylline with benzylamine to form 8-benzyltheophylline, followed by the reaction of 8-benzyltheophylline with pyrrolidine and chloroacetyl chloride to give 1-benzyl-3-pyrrolidinylxanthene-9-carboxylate. The final step involves the addition of hydrochloric acid to produce 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride hydrochloride.
Applications De Recherche Scientifique
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been widely used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological processes. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been used to study the effects of adenosine A1 receptor on insulin secretion, cardiac function, and neuronal activity. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has also been used to investigate the role of adenosine A1 receptor in the regulation of sleep and wakefulness.
Propriétés
Numéro CAS |
102584-98-5 |
|---|---|
Nom du produit |
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride |
Formule moléculaire |
C25H24ClNO3 |
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
1-benzyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H23NO3.ClH/c27-25(28)24-20-10-4-5-11-21(20)29-22-16-19(26-12-6-7-13-26)15-18(23(22)24)14-17-8-2-1-3-9-17;/h1-5,8-11,15-16,24H,6-7,12-14H2,(H,27,28);1H |
Clé InChI |
GAQZUMLDBJWAPU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=C3C(C4=CC=CC=C4OC3=C2)C(=O)O)CC5=CC=CC=C5.Cl |
SMILES canonique |
C1CCN(C1)C2=CC(=C3C(C4=CC=CC=C4OC3=C2)C(=O)O)CC5=CC=CC=C5.Cl |
Synonymes |
9H-Xanthene-9-carboxylic acid, 1-(phenylmethyl)-3-pyrrolidinyl ester, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
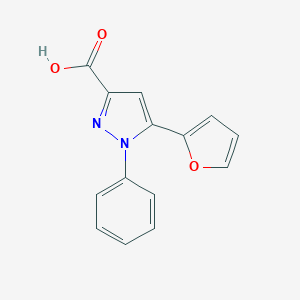

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

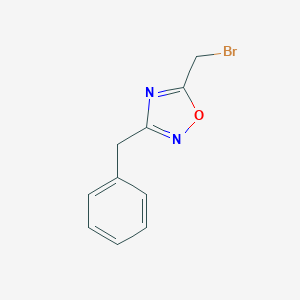
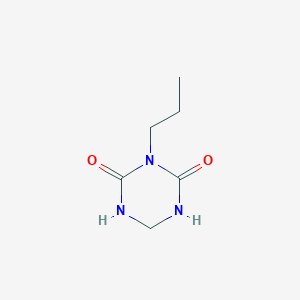
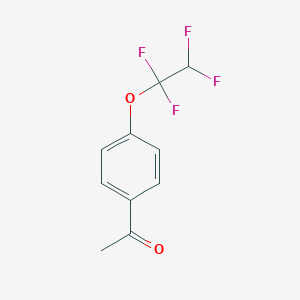
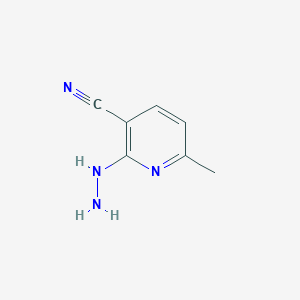
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
